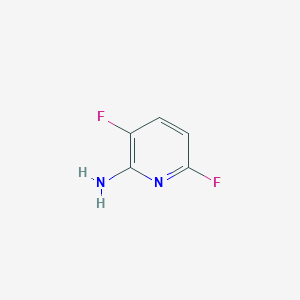

3,6-Difluoropyridin-2-amine

Description

3,6-Difluoropyridin-2-amine is a fluorinated pyridine derivative characterized by fluorine atoms at the 3- and 6-positions of the pyridine ring and an amine group at the 2-position. Fluorinated pyridines are prized for their enhanced metabolic stability, bioavailability, and ability to modulate electronic properties through fluorine’s electron-withdrawing effects .

Properties

IUPAC Name |

3,6-difluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRIDZSIODFQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697237 | |

| Record name | 3,6-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944799-22-8 | |

| Record name | 3,6-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-difluoropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,6-Difluoropyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with fluorine substituents at the 3 and 6 positions. Its molecular formula is , and it has a molecular weight of approximately 145.09 g/mol. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a valuable candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the compound's ability to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication, with IC50 values comparable to established fluoroquinolones such as ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| WQ-3810 | C. jejuni | <0.031 | |

| 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone | S. aureus | <0.008 |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown potential in modulating enzyme activities related to various biological pathways. For example, it acts as a negative modulator of the GPR17 receptor, which is implicated in several neurological disorders . This interaction alters receptor activity and may contribute to therapeutic effects.

The biological activity of this compound can be attributed to its ability to bind selectively to specific enzymes and receptors:

- DNA Gyrase Inhibition : The compound inhibits DNA gyrase, a crucial enzyme for bacterial DNA replication. This inhibition leads to the prevention of bacterial growth and replication.

- Receptor Modulation : By interacting with GPR17 receptors, the compound may influence signaling pathways associated with inflammation and neuroprotection.

Study on Antimicrobial Properties

In a recent study evaluating various fluoroquinolone derivatives, this compound derivatives demonstrated remarkable antimicrobial efficacy against both susceptible and resistant strains of C. jejuni. The research utilized docking simulations to predict binding affinities and confirmed these findings through kinetic assays .

Evaluation of Enzyme Interaction

Another study focused on the interaction between this compound and mutated forms of DNA gyrase. The results indicated that modifications in the compound's structure could enhance its binding affinity and inhibitory activity against resistant strains .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3,6-Difluoropyridin-2-amine is primarily investigated for its potential in drug discovery and development. Its ability to act as an enzyme inhibitor and receptor modulator positions it as a candidate for therapeutic agents targeting various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

In studies involving cancer cell lines, this compound demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is attributed to its interference with cellular signaling pathways crucial for tumor growth.

2. Agrochemicals

The compound is also explored for its applications in agrochemicals. Its fluorinated structure enhances the bioactivity of pesticides and herbicides, making them more effective against a broader range of pests while potentially reducing the required dosage.

3. Material Science

In materials science, this compound serves as a precursor for synthesizing fluorinated polymers and coatings that exhibit enhanced thermal and chemical stability. This makes it suitable for applications in electronics and protective materials.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of fluorine atoms enhances lipophilicity, which is critical for pharmacokinetics and overall bioactivity.

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorines at positions 3 and 6 | Strong antimicrobial activity |

| 5-Chloro-3,6-difluoropyridin-2-amine | Chlorine at position 5 | Altered reactivity; varied biological effects |

| 5-Bromo-3,6-difluoropyridin-2-amine | Bromine instead of chlorine | Increased potency against certain pathogens |

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₅H₄F₂N₂ (based on analogs like 5-chloro-3,6-difluoropyridin-2-amine, which has the formula C₅H₃ClF₂N₂ ).

- Molecular Weight : Estimated 146.1 g/mol (calculated from the formula).

- Applications: Potential use as a building block for drug discovery, given the utility of fluorinated pyridines in kinase inhibitors and antimicrobial agents .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The table below compares 3,6-Difluoropyridin-2-amine with key analogs, highlighting substituent variations and their implications:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Halogen vs. Fluorine: Chlorine (in 5-Chloro-3,6-difluoropyridin-2-amine) increases molecular weight and polarizability but reduces solubility compared to non-halogenated analogs. Bromine (in 5-Bromo-3,6-difluoropyridin-2-amine) further amplifies these effects . Trifluoromethyl Groups: The CF₃ group in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine significantly enhances electron-withdrawing properties, making it suitable for charge-transfer interactions in drug-receptor binding .

Applications in Drug Discovery :

- Fluorinated pyridines like this compound are intermediates in kinase inhibitors due to fluorine’s ability to mimic hydroxyl groups while resisting oxidation .

- Chlorinated analogs (e.g., 5-Chloro-3,6-difluoropyridin-2-amine) are preferred in agrochemicals for their stability under environmental conditions .

Synthetic Challenges :

- Solubility Issues : Many fluorinated pyridines require specialized solvents (e.g., DMSO) and low-temperature storage (−80°C) to prevent degradation .

- Purification : Brominated derivatives (e.g., 5-Bromo-3,6-difluoropyridin-2-amine) often necessitate chromatographic purification due to byproduct formation .

Q & A

Q. What are the common synthetic routes for preparing 3,6-Difluoropyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (C₅H₄N₂F₂, CAS 944799-22-8) is typically synthesized via nucleophilic substitution reactions. A common approach involves halogenated pyridine precursors, such as 3,6-dichloropyridin-2-amine, where fluorine atoms are introduced using fluorinating agents like KF or CsF under anhydrous conditions . Optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or DMSO) improves substitution efficiency. For example, Pd-catalyzed amination (e.g., using Xantphos ligand and Pd(OAc)₂) can enhance regioselectivity in multi-step syntheses . Post-reaction purification via column chromatography or recrystallization in ethanol is critical to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : The amine proton (NH₂) appears as a broad singlet at δ ~5.0–5.5 ppm, while fluorine atoms induce splitting in adjacent protons. For example, the pyridine ring protons show coupling patterns (e.g., doublets or triplets) due to F-F and F-H interactions .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the theoretical m/z of 130.0955 (C₅H₄N₂F₂). Isotopic peaks for chlorine (if present in precursors) or fluorine (natural abundance ~100%) aid structural confirmation .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F (~1100–1250 cm⁻¹) are diagnostic .

Q. What are the key reactivity trends of this compound in nucleophilic substitution and coupling reactions?

- Methodological Answer : The fluorine atoms at positions 3 and 6 are meta to the amine group, making them less reactive toward nucleophilic substitution compared to para or ortho positions. However, the amine group directs electrophilic substitution (e.g., Suzuki-Miyaura coupling) to the 4-position of the pyridine ring. For example, Pd-catalyzed coupling with aryl boronic acids under inert atmosphere (N₂/Ar) yields biaryl derivatives, useful in drug discovery .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For instance, the amine group’s electron-donating effect activates the 4-position, while fluorine’s electron-withdrawing effect deactivates adjacent positions. Experimental validation via competitive reactions (e.g., using halogenated derivatives) confirms theoretical predictions .

Q. What computational chemistry approaches (e.g., DFT) are used to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular orbitals, charge distribution, and Fukui indices. For this compound, the HOMO is localized on the amine group, indicating nucleophilic reactivity, while the LUMO resides on the fluorinated ring, suggesting electrophilic attack susceptibility. Solvent effects (e.g., polarizable continuum models) refine predictions for reactions in DMSO or water .

Q. How do steric and electronic effects of substituents influence the coupling reactions of this compound in cross-coupling reactions?

- Methodological Answer : Bulky substituents on coupling partners (e.g., tert-butyl groups in boronic acids) reduce steric hindrance at the pyridine’s 4-position, improving reaction yields. Electronic effects are probed using Hammett parameters: electron-withdrawing groups (e.g., -CF₃) on aryl boronic acids accelerate oxidative addition in Pd-catalyzed couplings. Kinetic studies (e.g., monitoring via GC-MS) quantify rate constants under varying conditions .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies arise from differences in fluorinating agents (e.g., KF vs. CsF), solvent purity, or catalyst loading. For example, CsF’s higher solubility in DMF improves fluorine substitution efficiency compared to KF . Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, molar ratios). Reproducibility is enhanced by strict moisture control (e.g., Schlenk techniques) and standardized characterization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.